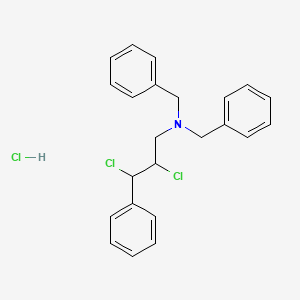
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine: is an organic compound with the molecular formula C23H23Cl2N It is characterized by the presence of two benzyl groups, two chlorine atoms, and a phenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine typically involves the reaction of benzyl chloride with 2,3-dichloro-3-phenylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and interactions with biomolecules. Its structural features make it a potential candidate for investigating receptor binding and enzyme inhibition.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it useful in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N-dibenzyl-3-bromopropan-1-amine
- N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine
Comparison: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is unique due to the presence of both chlorine atoms and a phenyl group on the propan-1-amine backbone. This combination of structural features distinguishes it from other similar compounds, which may have different substituents or functional groups. The specific arrangement of these groups can influence the compound’s reactivity, binding affinity, and overall properties.
Properties
CAS No. |
5443-67-4 |
|---|---|
Molecular Formula |
C23H24Cl3N |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N.ClH/c24-22(23(25)21-14-8-3-9-15-21)18-26(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22-23H,16-18H2;1H |
InChI Key |
VTXRBYJSACGFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(C3=CC=CC=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



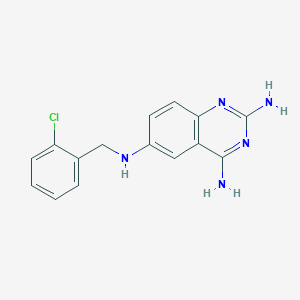

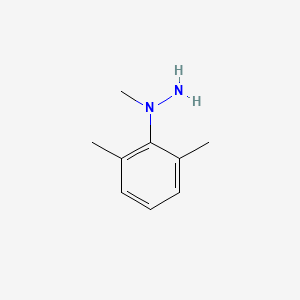



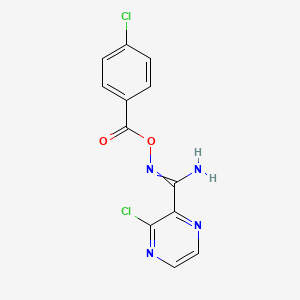

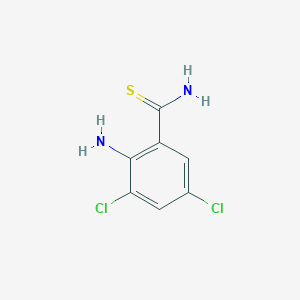
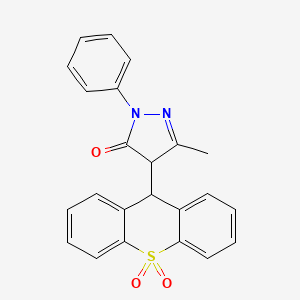
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
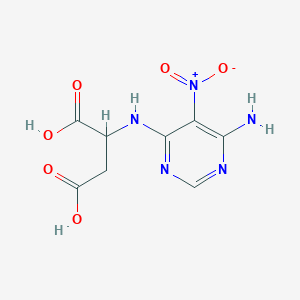
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
